

# In-Depth Technical Guide: 5-(Diethylamino)pentan-1-ol (CAS: 2683-57-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(Diethylamino)pentan-1-ol

Cat. No.: B1297517

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of **5-(Diethylamino)pentan-1-ol**, CAS number 2683-57-0. This bifunctional molecule, incorporating both a tertiary amine and a primary alcohol, serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical active ingredients (APIs). This document consolidates its chemical and physical properties, outlines a detailed, representative experimental protocol for its synthesis, discusses its applications, and presents relevant safety and handling information. The guide is structured to provide researchers and drug development professionals with the critical data and methodologies necessary for its effective use in a laboratory and developmental setting.

## Physicochemical and Spectroscopic Data

The properties of **5-(Diethylamino)pentan-1-ol** are summarized below. Data has been aggregated from multiple chemical data repositories.

Table 1: Chemical Identity and Physical Properties

| Property          | Value                                      | Reference(s)                                                |
|-------------------|--------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 2683-57-0                                  | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>9</sub> H <sub>21</sub> NO          | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 159.27 g/mol                               | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Appearance        | Colorless to almost colorless clear liquid | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Boiling Point     | 224 °C                                     | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Density           | 0.875 - 0.88 g/cm <sup>3</sup>             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Refractive Index  | 1.4510 - 1.4550                            | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Flash Point       | 73 °C                                      | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Vapor Pressure    | 0.0185 mmHg at 25°C                        | <a href="#">[1]</a>                                         |
| pKa (Predicted)   | 15.17 ± 0.10                               | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Purity            | Min. 98.0% (GC)                            | <a href="#">[2]</a>                                         |

Table 2: Hazard and Safety Information

| Hazard Statement                                 | Precautionary Statement                                      | Reference(s)                            |
|--------------------------------------------------|--------------------------------------------------------------|-----------------------------------------|
| H315: Causes skin irritation.                    | P264: Wash skin thoroughly after handling.                   | <a href="#">[5]</a> <a href="#">[6]</a> |
| H318/H319: Causes serious eye damage/irritation. | P280: Wear protective gloves/eye protection/face protection. | <a href="#">[5]</a> <a href="#">[6]</a> |
| H332: Harmful if inhaled.                        | P261: Avoid breathing mist or vapors.                        | <a href="#">[5]</a> <a href="#">[6]</a> |
| H335: May cause respiratory irritation.          | P271: Use only outdoors or in a well-ventilated area.        | <a href="#">[5]</a> <a href="#">[6]</a> |
| H226: Flammable liquid and vapor.                | P210: Keep away from heat, sparks, open flames.              | <a href="#">[5]</a>                     |

Note: Hazard data is based on similar compounds and general safety data sheets. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.

## Synthesis and Experimental Protocols

**5-(Diethylamino)pentan-1-ol** is not commonly found in nature and is produced synthetically. A primary route for its synthesis is the nucleophilic substitution of a halogenated pentanol with diethylamine. This method is a standard amine alkylation reaction.

### Hypothetical Synthesis Protocol: Nucleophilic Substitution

This protocol describes a representative method for the synthesis of **5-(Diethylamino)pentan-1-ol** from 5-chloro-1-pentanol and diethylamine. This procedure is based on established chemical principles for N-alkylation of amines.

Objective: To synthesize **5-(Diethylamino)pentan-1-ol** via N-alkylation.

Materials:

- 5-Chloro-1-pentanol (1.0 eq)

- Diethylamine (2.5 eq)
- Potassium carbonate ( $K_2CO_3$ ) or Triethylamine (TEA) as a base (1.5 eq)
- Acetonitrile ( $CH_3CN$ ) or N,N-Dimethylformamide (DMF) as solvent
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
- Deionized water
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution

**Equipment:**

- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source (heating mantle)
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Thin Layer Chromatography (TLC) apparatus

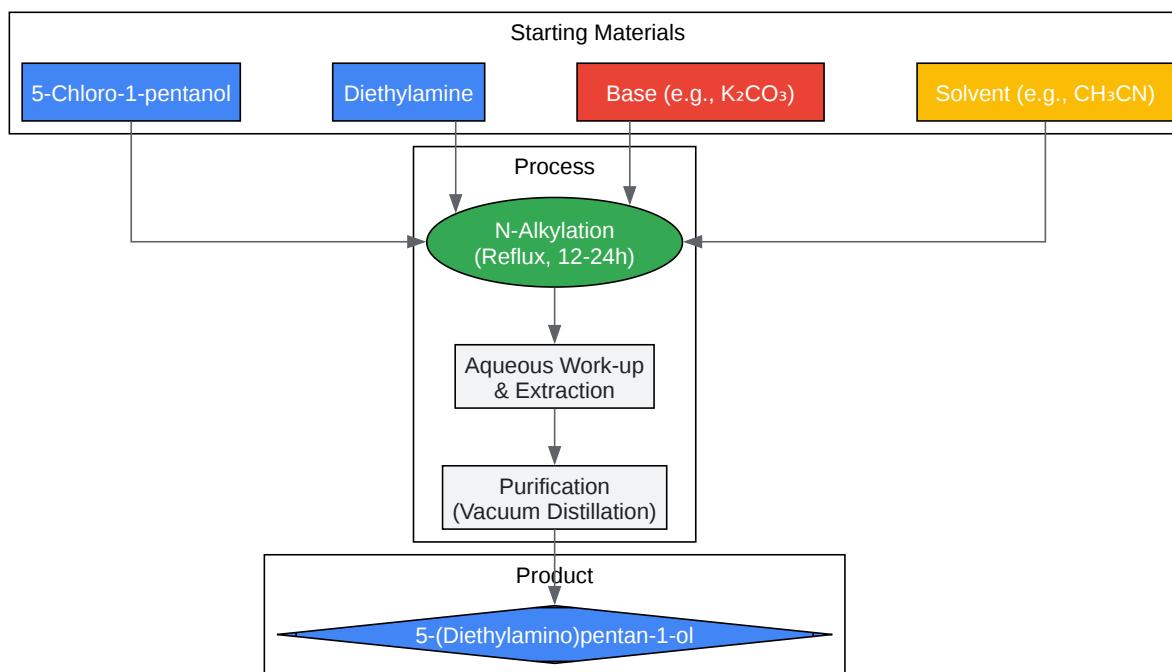
**Procedure:**

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-1-pentanol (1.0 eq) and the chosen solvent (e.g., acetonitrile, approx. 5-10 mL per gram of starting material).
- Addition of Reagents: Add the base (e.g., potassium carbonate, 1.5 eq) to the flask. Subsequently, add diethylamine (2.5 eq) to the stirred suspension. Using an excess of the

amine helps to drive the reaction to completion and minimize the formation of quaternary ammonium salts.

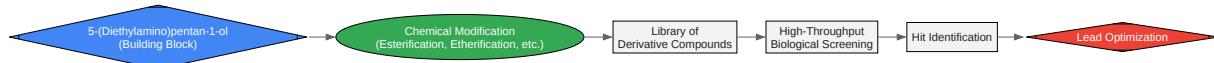
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile) and maintain for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS until the starting material is consumed.
- Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic base (e.g., K<sub>2</sub>CO<sub>3</sub>). c. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent. d. Resuspend the residue in a suitable extraction solvent like dichloromethane or ethyl acetate and deionized water. e. Transfer the mixture to a separatory funnel. Separate the organic layer. f. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: a. Filter off the drying agent. b. Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. c. If necessary, purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure **5-(Diethylamino)pentan-1-ol**.

## Applications in Research and Drug Development


As a functionalized amino alcohol, **5-(Diethylamino)pentan-1-ol** is a valuable building block for more complex molecules, particularly in the pharmaceutical industry.

- Pharmaceutical Intermediates: The compound's structure is analogous to the side chains of several known APIs. For instance, the diethylaminoethyl side chain is a common feature in many drug classes. This molecule provides a five-carbon spacer between the amine and alcohol, offering a scaffold for modification. It is particularly relevant in the synthesis of antimalarial drugs, such as analogues of chloroquine, where a diaminoalkane side chain is crucial for activity.
- Local Anesthetics: The lipophilic dialkylamino group combined with the hydrophilic alcohol moiety provides a classic pharmacophore structure found in some local anesthetics. The terminal hydroxyl group can be esterified or etherified to produce a variety of derivatives for screening.

- Specialty Chemicals: Beyond pharmaceuticals, it can be used in the synthesis of surfactants, corrosion inhibitors, and as a ligand in coordination chemistry.


## Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and potential application workflow for **5-(Diethylamino)pentan-1-ol**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-(Diethylamino)pentan-1-ol**.



[Click to download full resolution via product page](#)

Caption: Role as an intermediate in a drug discovery workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-1-pentanol | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-(Diethylamino)pentan-1-ol (CAS: 2683-57-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297517#5-diethylamino-pentan-1-ol-cas-number-2683-57-0>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)